Gly-Pro-AMC Demonstrates Over 2-Fold Higher Affinity for DPP-IV Than Its Chromogenic Counterpart Gly-Pro-pNA
In a direct head-to-head comparison of DPP-IV substrates provided in a commercial drug discovery kit, Gly-Pro-AMC exhibited a Michaelis-Menten constant (Km) of 50 μM, whereas the analogous chromogenic substrate, H-Gly-Pro-pNA, displayed a Km of 114 μM under the same assay conditions [1]. The lower Km value for Gly-Pro-AMC indicates that it achieves half-maximal enzymatic velocity at a substrate concentration that is 2.28 times lower than that required for Gly-Pro-pNA. Furthermore, a separate biochemical study reported a Km of 4.578 μM and a Vmax of 90.84 nmoles/min for Gly-Pro-AMC using purified porcine serum DPP-IV [2], demonstrating that its affinity can be even higher when assayed with purified enzyme.
| Evidence Dimension | Substrate Affinity (Km) for DPP-IV |
|---|---|
| Target Compound Data | 50 μM |
| Comparator Or Baseline | H-Gly-Pro-pNA (Chromogenic substrate): 114 μM |
| Quantified Difference | Gly-Pro-AMC Km is 2.28-fold lower (i.e., higher affinity) |
| Conditions | Commercial DPP-IV drug discovery kit assay conditions |
Why This Matters
Higher substrate affinity translates to the ability to use lower substrate concentrations in assays, which reduces costs and minimizes potential substrate inhibition or solubility issues.
- [1] Creative BioMart. (n.d.). DPPIV Drug Discovery Kit Technical Datasheet. Product contains H-Gly-Pro-pNA (Km=114 µM) and H-Gly-Pro-AMC (Km=50 µM). View Source
- [2] Mohan, S., et al. (2020). Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum. Journal of Biochemical and Molecular Toxicology, 34(7), e22494. View Source
